Methyl 3-(piperazin-1-yl)propanoate
Overview
Description
Methyl 3-(piperazin-1-yl)propanoate is an organic compound that features a piperazine ring attached to a propanoate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. Piperazine derivatives are known for their wide range of biological activities, making them valuable in drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(piperazin-1-yl)propanoate can be synthesized through a variety of methods. One common approach involves the reaction of piperazine with methyl acrylate under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperazine and methyl acrylate.
Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(piperazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 3-(piperazin-1-yl)propanoic acid.
Reduction: 3-(piperazin-1-yl)propanol.
Substitution: Various N-substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-(piperazin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated as a potential therapeutic agent for various conditions, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 3-(piperazin-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Methyl 3-(piperidin-1-yl)propanoate: Similar structure but with a piperidine ring instead of piperazine.
Ethyl 3-(piperazin-1-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
3-(piperazin-1-yl)propanoic acid: The carboxylic acid analog of methyl 3-(piperazin-1-yl)propanoate.
Uniqueness: this compound is unique due to its specific ester functionality and the presence of the piperazine ring, which imparts distinct chemical and biological properties. The ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 3-piperazin-1-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)2-5-10-6-3-9-4-7-10/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNFBHOJDPAZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571769 | |
Record name | Methyl 3-(piperazin-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43032-40-2 | |
Record name | Methyl 3-(piperazin-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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